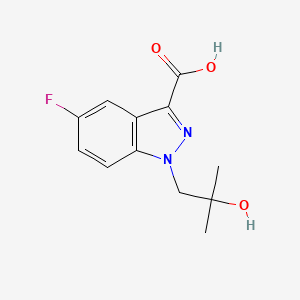
5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxy group at the 2nd position of a methylpropyl chain, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration: The nitration of an appropriate indazole precursor to introduce a nitro group at the desired position.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The alkylation of the indazole ring with 2-hydroxy-2-methylpropyl bromide to introduce the hydroxy-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxy-methylpropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindazole: Lacks the hydroxy-methylpropyl and carboxylic acid groups.
1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.
Uniqueness
5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of the fluorine atom, hydroxy-methylpropyl group, and carboxylic acid group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13FN2O3 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
5-fluoro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
Clé InChI |
GQEUNQOGLNXNFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















